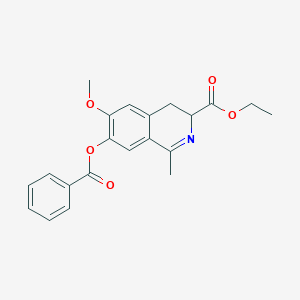
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester, commonly known as ethyl 7-benzyloxy-3,4-dihydroisoquinoline-1-carboxylate (EBDIC), is a synthetic compound that has been found to exhibit various biological activities. It is a member of the isoquinoline family of compounds, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester is not fully understood. However, it has been proposed that the compound acts by modulating the activity of various neurotransmitters, including GABA and glutamate. It has also been suggested that 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester may act by inhibiting the activity of certain enzymes involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and to have anti-inflammatory effects. The compound has also been found to inhibit the growth of cancer cells in vitro. Further studies are needed to determine the exact mechanisms by which 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester exerts its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has several advantages for lab experiments. It is easy to synthesize and purify, and its activity can be easily measured using various assays. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester. One area of interest is the development of more potent and selective derivatives of the compound. Another area of interest is the investigation of the compound's activity in various disease models, including epilepsy, chronic pain, and cancer. Further studies are also needed to determine the safety and toxicity of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester in animal models and humans.
Métodos De Síntesis
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester can be synthesized through a multistep process involving the condensation of 2-methoxyphenylacetic acid with 1,2,3,4-tetrahydroisoquinoline, followed by benzylation and esterification. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to yield high purity and yield of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester.
Aplicaciones Científicas De Investigación
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has been found to exhibit various biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. It has also been shown to have potential as an anticancer agent. The compound has been tested in vitro and in vivo, and its activity has been compared to that of other isoquinoline derivatives.
Propiedades
Número CAS |
115851-97-3 |
|---|---|
Nombre del producto |
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester |
Fórmula molecular |
C21H21NO5 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
ethyl 7-benzoyloxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-4-26-21(24)17-10-15-11-18(25-3)19(12-16(15)13(2)22-17)27-20(23)14-8-6-5-7-9-14/h5-9,11-12,17H,4,10H2,1-3H3 |
Clave InChI |
WMTKMTTZLJAXPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC |
SMILES canónico |
CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC |
Sinónimos |
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



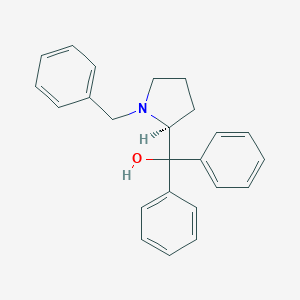
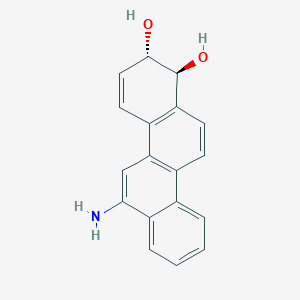
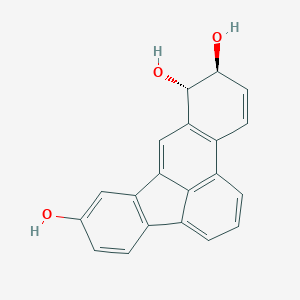
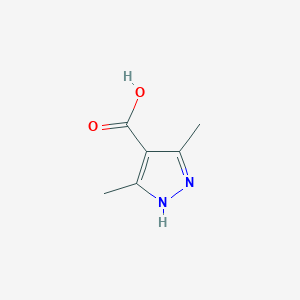
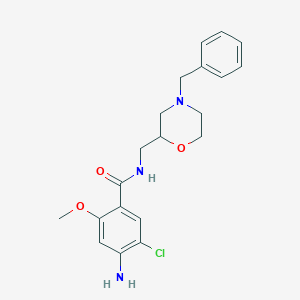
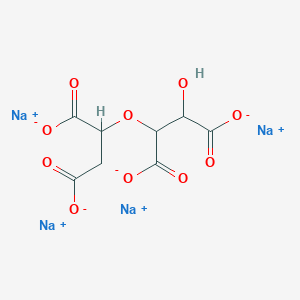
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
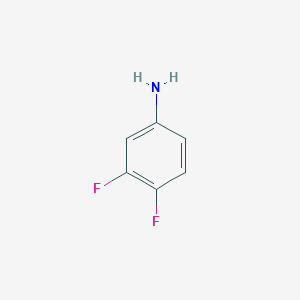
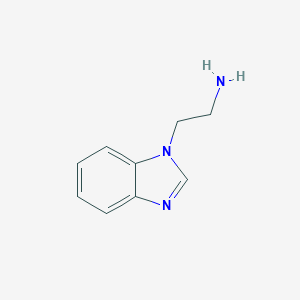
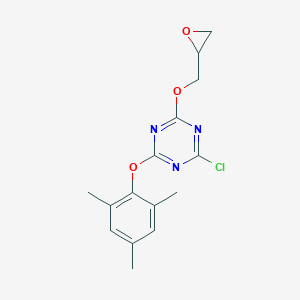
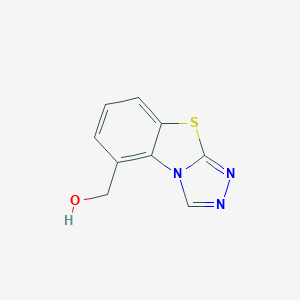
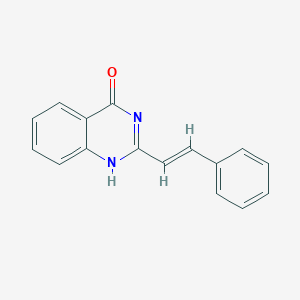
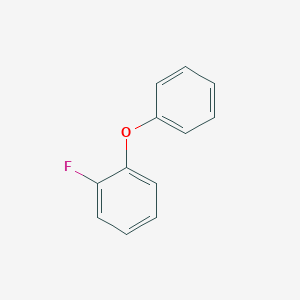
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)